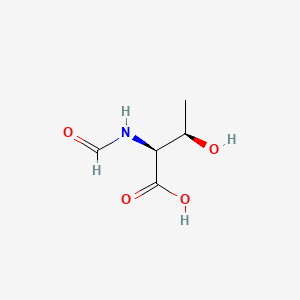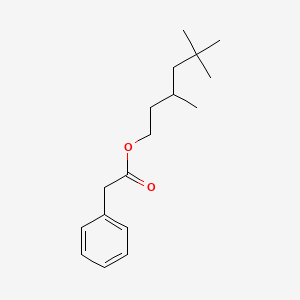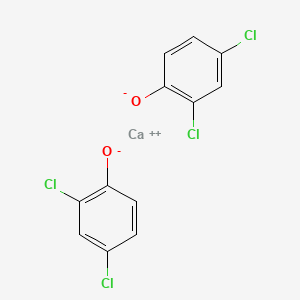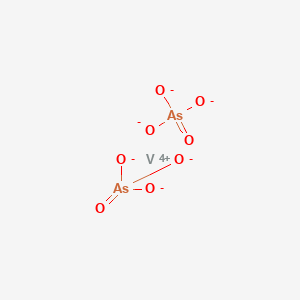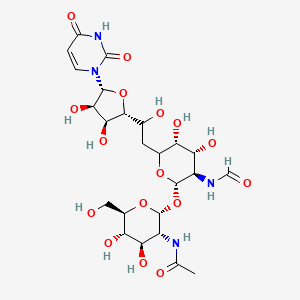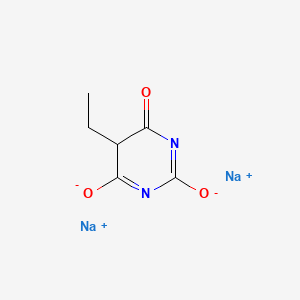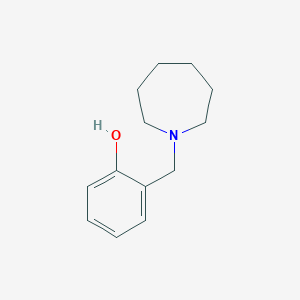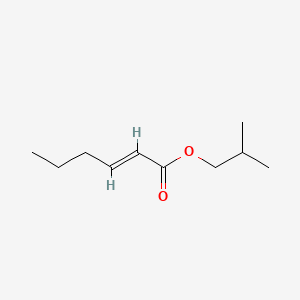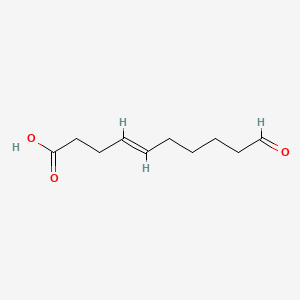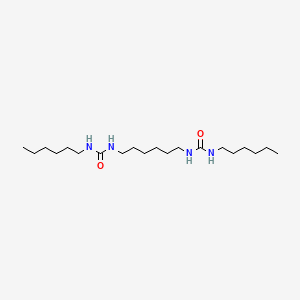
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide consisting of eleven amino acids: cysteine, glycine, lysine, lysine, glycine, methionine, valine, glycine, glycine, valine, and valine. The peptide is capped with a trifluoroacetic acid (TFA) group, which is commonly used in peptide synthesis to protect the amino terminus and enhance solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Des Réactions Chimiques
Types of Reactions
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.
Major Products
Oxidation: Formation of disulfide-linked dimers or oligomers.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups on lysine residues.
Applications De Recherche Scientifique
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can be compared to other peptides with similar sequences or functional groups:
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH: Lacks the TFA group, which may affect solubility and stability.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-NH2: Amide-capped version, which may have different biological activity.
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.AcOH: Acetic acid-capped version, which may have different solubility properties.
The uniqueness of This compound lies in its specific sequence and the presence of the TFA group, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C45H80F3N13O14S2 |
|---|---|
Poids moléculaire |
1148.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1 |
Clé InChI |
IFAUCMLMSOAOJN-OPSLQPJKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


